Home > Products > Screening Compounds P63924 > 3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one - 933249-27-5

3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Catalog Number: EVT-6650888
CAS Number: 933249-27-5
Molecular Formula: C20H17BrFN3O2
Molecular Weight: 430.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound belonging to the class of triazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of a combination of nitrogen atoms and carbon rings. The specific structure of this compound includes a bromophenyl and a fluorobenzoyl substituent, which contribute to its chemical properties and potential biological activities.

Source

This compound has been referenced in various chemical databases and research articles, indicating its relevance in medicinal chemistry and pharmacological studies. It is part of ongoing research focused on developing novel inhibitors for various biological targets, including phospholipase D isoforms and opioid receptors .

Classification

The compound can be classified as a spirocyclic compound due to its spiro structure. It also falls under the category of heterocyclic compounds because it contains nitrogen atoms within its rings. Additionally, it is recognized for its potential pharmaceutical applications, particularly in the development of drugs targeting neurotransmitter receptors.

Synthesis Analysis

Methods

The synthesis of 3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions that include:

  1. Formation of the Spiro Structure: Initial steps may involve creating the spirocyclic framework through cyclization reactions.
  2. Substitution Reactions: The introduction of bromine and fluorine substituents can be achieved through electrophilic aromatic substitution or halogenation techniques.
  3. Final Modifications: Further functionalization may occur to optimize the biological activity and solubility of the compound.

Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often documented in synthetic protocols found in patent literature and academic publications .

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be represented using its molecular formula:

  • Molecular Formula: C_{23}H_{19}BrF_{1}N_{4}O
  • Molecular Weight: 455.33 g/mol

Data

Key structural data includes:

  • SMILES Notation: Cc1ccc(cc1Br)C(=O)N=C(N)N1CCN(C(=O)N1C(=O)C2=CC=C(C=C2)F)C(=O)C
  • InChI Key: KLTDCPRZESXPFS-UHFFFAOYSA-N
  • LogP Value: 4.4724 (indicating lipophilicity)
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for triazaspiro compounds, such as:

  1. Hydrolysis: Involving the cleavage of ester or amide bonds.
  2. Reduction Reactions: Reducing double bonds or converting nitro groups to amines.
  3. Substitution Reactions: Where nucleophiles can attack electrophilic centers in the molecule.

Technical details regarding these reactions often include reaction conditions (temperature, pressure), catalysts used, and yield percentages from experimental studies .

Mechanism of Action

Process

The mechanism of action for 3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is primarily related to its interaction with biological targets such as receptors involved in neurotransmission.

  1. Binding Affinity: The compound exhibits high affinity for certain receptors like μ-opioid receptors, suggesting potential analgesic properties.
  2. Inhibition Mechanisms: It may inhibit reuptake processes for neurotransmitters like serotonin and norepinephrine, contributing to its pharmacological effects.

Data from biological assays indicate significant selectivity for specific isoforms of phospholipase D, providing insights into its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis.

Relevant data from studies indicate that the compound's physical properties align with those expected for similar triazaspiro compounds .

Applications

Scientific Uses

The primary applications of 3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one include:

  • Pharmaceutical Development: Investigated as a potential drug candidate for treating pain and mood disorders due to its interaction with neurotransmitter systems.
  • Research Tool: Used in studies aimed at understanding receptor mechanisms and developing new therapeutic agents targeting similar pathways.

Properties

CAS Number

933249-27-5

Product Name

3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

IUPAC Name

3-(4-bromophenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Molecular Formula

C20H17BrFN3O2

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C20H17BrFN3O2/c21-15-5-1-13(2-6-15)17-18(26)24-20(23-17)9-11-25(12-10-20)19(27)14-3-7-16(22)8-4-14/h1-8H,9-12H2,(H,24,26)

InChI Key

UURLXFAVTLFLST-UHFFFAOYSA-N

SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.